{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine
Overview
Description
{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with a pyrrolidine sulfonyl group and an ethylamine side chain
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which are part of the structure of this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Pyrrolidine Sulfonyl Group: The benzimidazole intermediate is then reacted with a sulfonyl chloride derivative of pyrrolidine in the presence of a base such as triethylamine to introduce the pyrrolidine sulfonyl group.
Attachment of the Ethylamine Side Chain: Finally, the ethylamine group is introduced through a nucleophilic substitution reaction, typically using an alkyl halide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The ethylamine side chain can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of bases such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- 2,6-Pyridinedimethanol
- 2,6-Pyridinedicarbonyl dichloride
- 2,6-Pyridinedicarboxaldehyde
Uniqueness
Compared to these similar compounds, {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine stands out due to its unique combination of a benzimidazole core with a pyrrolidine sulfonyl group and an ethylamine side chain. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-11-16-13-10-12(4-5-14(13)18(11)9-6-15)21(19,20)17-7-2-3-8-17/h4-5,10H,2-3,6-9,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFHBBZCHAILDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCN)C=CC(=C2)S(=O)(=O)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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